16-Methylhydroxyepoxyprogesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methylhydroxyepoxyprogesterone involves multiple steps, starting from progesteroneThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
16-Methylhydroxyepoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 16-Methylhydroxyepoxyprogesterone involves its interaction with specific molecular targets, such as nuclear receptors. The compound binds to these receptors, modulating gene expression and influencing various biological pathways. This can lead to effects such as anti-inflammatory responses and regulation of hormone levels .
Comparison with Similar Compounds
16-Methylhydroxyepoxyprogesterone can be compared to other similar compounds, such as:
16α,17α-Epoxyprogesterone: Another epoxy derivative of progesterone with similar properties but different molecular structure.
Hydrocortisone: A corticosteroid with anti-inflammatory properties.
Megestrol: A synthetic progestin used in the treatment of cancer and appetite stimulation.
The uniqueness of this compound lies in its specific molecular modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S,13R,14R,15S,17R)-14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3/t12-,16+,17+,18-,19+,20+,21+,22-/m1/s1 |
InChI Key |
JGIRPEXTUMTWKF-VIIFLRGSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@H](O5)C[C@@]2([C@]1(C(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
Origin of Product |
United States |
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